N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide
Description
N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a dihydroxyphenyl group attached to a propanyl chain, which is further linked to a glycinamide moiety
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-amino-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-7(13-11(16)6-12)4-8-2-3-9(14)10(15)5-8/h2-3,5,7,14-15H,4,6,12H2,1H3,(H,13,16) |
InChI Key |
LBEFCZATBYHVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and glycine.
Formation of Intermediate: The first step involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the amidation of the amine with glycine or its derivatives under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Acid-Base Reactions
The compound participates in acid-base equilibria driven by its:
-
Catechol group : The two phenolic hydroxyls (pKa ≈ 9–10 for o-dihydroxybenzenes ) deprotonate under basic conditions, forming a resonance-stabilized phenoxide ion.
-
Amine group : The secondary amine (pKa ≈ 8–10 for aliphatic amines ) protonates in acidic media, enhancing solubility in polar solvents.
Key Applications :
-
Solubility modulation in pharmaceutical formulations.
-
pH-dependent antioxidant activity via catechol redox cycling.
Amide Hydrolysis
The glycinamide’s carboxamide bond undergoes hydrolysis under acidic or neutral conditions. Studies on structurally analogous amides (e.g., N-(o-carboxybenzoyl)-l-amino acids) reveal:
| Mechanism | Conditions | Rate Determinants | Source |
|---|---|---|---|
| Acid-catalyzed | pH 0–3, H₂O | Protonation of the amidic oxygen | |
| Addition-elimination | Neutral pH, H₂O | Nucleophilic attack by water |
For N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide:
-
Hydrolysis yields glycine and 1-(3,4-dihydroxyphenyl)-2-propylamine .
-
Reaction barriers decrease in aqueous environments due to solvent stabilization of intermediates .
Oxidation Reactions
The catechol group is redox-active, undergoing oxidation to form o-quinone derivatives. This process is catalyzed by:
-
Metal ions (e.g., Fe³⁺, Cu²⁺)
-
Enzymes (e.g., polyphenol oxidases)
Key Pathways :
-
Two-electron oxidation : Generates a quinone intermediate, which can undergo Michael addition with nucleophiles (e.g., thiols).
-
Radical-mediated oxidation : Produces semiquinone radicals, contributing to antioxidant or pro-oxidant effects depending on the environment.
Synthetic Modifications
The compound serves as a precursor for structural derivatization:
Alkylation of Phenolic Hydroxyls
-
Mitsunobu or SN2 reactions enable O-alkylation using alcohols or alkyl halides .
-
Example: Reaction with iodomethane forms methyl-protected derivatives, enhancing lipophilicity .
Amide Coupling
Reductive Amination
-
The secondary amine reacts with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₃CN) to form tertiary amines .
Metal Complexation
The catechol and amine groups act as bidentate ligands, forming stable complexes with transition metals:
| Metal Ion | Complex Structure | Application | Source |
|---|---|---|---|
| Fe³⁺ | Octahedral coordination | Antioxidant mimetics | |
| Cu²⁺ | Square-planar | Catalytic oxidation studies |
Thermal Degradation
Thermogravimetric analysis (TGA) of related glycinamides shows:
Scientific Research Applications
N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as neuroprotective agents and enzyme inhibitors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways related to oxidative stress, inflammation, and cell survival.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroxyphenyl)propan-2-one: A related compound with similar structural features but different functional groups.
N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide: Another compound with a similar backbone but different substituents.
Uniqueness
N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide, also known as a derivative of glycine, has garnered attention in recent years due to its potential biological activities. This compound is notable for its structural features, particularly the presence of the 3,4-dihydroxyphenyl group, which is associated with various biological effects. This article will explore the biological activity of this compound, including its antioxidant properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be described structurally as follows:
- Chemical Formula : C12H17N3O3
- Molecular Weight : 253.28 g/mol
- Functional Groups :
- Hydroxyl groups (-OH) on the aromatic ring
- Amine group (-NH2)
- Glycine moiety
This structure contributes to its reactivity and interaction with biological systems.
Antioxidant Properties
Research has demonstrated that compounds containing the 3,4-dihydroxyphenyl group exhibit significant antioxidant activity. For instance, studies have shown that derivatives of this structure can protect cells from oxidative stress induced by hydrogen peroxide (H2O2) and other reactive oxygen species (ROS). Specifically, preincubation with 3,4-dihydroxyphenyl ethanol at concentrations as low as 100 µmol/L effectively prevented oxidative damage in cell cultures .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. The compound's ability to modulate N-methyl-D-aspartate receptors (NMDARs) suggests it may play a role in protecting against excitotoxicity associated with conditions such as Alzheimer's disease and Parkinson's disease. Positive allosteric modulation of NMDARs has been linked to enhanced synaptic plasticity and cognitive function .
Cardiovascular Benefits
The compound has also been investigated for its cardiovascular benefits. Studies indicate that it may help in regulating blood pressure and improving endothelial function. The antioxidant properties contribute to reducing oxidative stress in vascular tissues, which is crucial for maintaining cardiovascular health.
Therapeutic Applications
Given its diverse biological activities, this compound may have potential applications in treating various conditions:
- Metabolic Disorders : The compound's ability to enhance glucose uptake and improve insulin sensitivity positions it as a candidate for managing diabetes .
- Neurodegenerative Diseases : Its neuroprotective effects could make it useful in developing therapies for Alzheimer's and Parkinson's diseases.
- Cardiovascular Diseases : Potential applications include treatments aimed at reducing oxidative stress and improving vascular health.
Case Studies and Experimental Data
Several studies have provided insights into the efficacy of this compound:
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural identity of N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide?
- Methodology : Use high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (e.g., m/z matching for C₁₁H₁₄N₂O₄). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for resolving the 3,4-dihydroxyphenyl and glycinamide moieties. Compare spectral data to structurally analogous compounds like (3,4-dihydroxyphenyl)ethylamine derivatives . For example, the 3,4-dihydroxy group typically shows proton signals near δ 6.7–7.0 ppm (aromatic region) and hydroxyl protons at δ 8.5–9.5 ppm .
Q. How can researchers optimize the synthesis of N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide to improve yield?
- Methodology : Employ regioselective coupling reactions, such as amide bond formation between 1-(3,4-dihydroxyphenyl)-2-propylamine and glycine derivatives. Use coupling agents like HATU or EDC/HOBt in anhydrous DMF to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purity intermediates using column chromatography with gradients optimized for polar phenolic groups (e.g., silica gel with ethyl acetate/methanol) .
Advanced Research Questions
Q. What advanced chromatographic techniques are suitable for quantifying trace impurities in N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide?
- Methodology : Develop a reversed-phase HPLC method with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 → 60:40 over 30 min). Calibrate using relative response factors (RRFs) for related compounds (e.g., RRF = 1.75 for amine derivatives, as in Pharmacopeial Forum methods ). Set detection at 280 nm to capture aromatic absorbance. Validate sensitivity via spike-and-recovery experiments for impurities at ≤0.1% .
Q. How can researchers investigate the bioactivity mechanisms of N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide in enzymatic systems?
- Methodology : Test inhibition of catechol-O-methyltransferase (COMT) or tyrosine hydroxylase due to structural similarity to 3,4-dihydroxyphenyl derivatives. Use enzyme kinetics assays (e.g., spectrophotometric monitoring of substrate depletion at 340 nm). Compare IC₅₀ values to known inhibitors like entacapone. For antioxidant activity, employ DPPH radical scavenging assays (EC₅₀ determination) and correlate with hydroxyl group positioning .
Q. What strategies resolve contradictions in reported bioactivity data for N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide analogs?
- Methodology : Conduct meta-analysis of structural variants (e.g., diarylheptanoids vs. glycinamide derivatives) to identify substituent-dependent trends. For example, acetoxy groups in C.kwangsiensis compounds reduce solubility, altering bioavailability . Validate purity via orthogonal methods (HPLC + NMR) to rule out confounding impurities . Use molecular docking to predict binding affinity variations due to stereochemistry (e.g., 3R vs. 3S configurations) .
Q. How can computational modeling predict the physicochemical properties of N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide?
- Methodology : Apply Quantitative Structure-Property Relationship (QSPR) models to estimate logP, solubility, and pKa. Use quantum chemistry software (e.g., Gaussian) to optimize geometry and calculate electrostatic potential surfaces. Validate predictions against experimental data from analogs like (3,4-dihydroxyphenyl)glyoxylic acid (logP ≈ 1.2, solubility <1 mg/mL in water) . Neural network tools (e.g., CC-DPS) can integrate these parameters for bioavailability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
